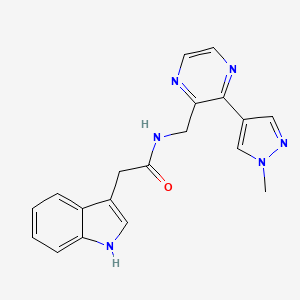

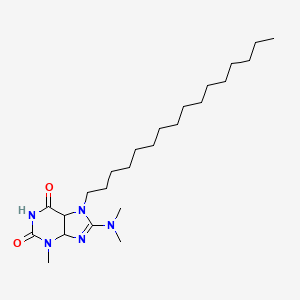

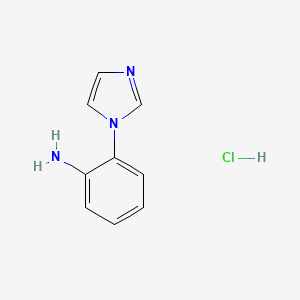

![molecular formula C24H26N4O4S2 B2508781 N-[2-(2-甲基苯基)-5-氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-4-哌啶-1-基磺酰基苯甲酰胺 CAS No. 1007550-32-4](/img/structure/B2508781.png)

N-[2-(2-甲基苯基)-5-氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-4-哌啶-1-基磺酰基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted derivatives of heterocyclic compounds has been a subject of interest due to their potential biological activities. In the first paper, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized using a regioselective approach. The process began with the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal. The resulting β-enamine diketones were then reacted with various N-mono-substituted hydrazines to yield the target compounds. Tautomeric NH-pyrazoles were also prepared and further N-alkylated to produce 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. The structures of these novel compounds were confirmed using NMR spectroscopy and HRMS .

In the second paper, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide was described. The initial step involved the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate was then converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide and subsequently into 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. The final target compounds were synthesized by reacting this intermediate with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent. The structures of the synthesized compounds were elucidated through NMR, IR, and mass spectral data .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. In the first study, 1H-, 13C-, and 15N-NMR spectroscopy, along with HRMS, were employed to confirm the structures of the novel heterocyclic compounds . Similarly, in the second study, the structures of the synthesized N-substituted derivatives were elucidated using 1H-NMR, IR, and mass spectral data, ensuring the correct formation of the target molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carefully designed to achieve regioselectivity and to maintain the integrity of the functional groups. The use of N,N-dimethylformamide dimethyl acetal in the first study facilitated the formation of β-enamine diketones, which were crucial intermediates for the subsequent reactions with hydrazines . In the second study, the reaction of the 1,3,4-oxadiazol-2-thiol intermediate with various substituted 2-bromoacetamides under basic conditions highlights the importance of reaction conditions in achieving the desired N-substitution on the heterocyclic scaffold .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of the synthesized compounds, such properties can be inferred from the molecular structures and functional groups present. The presence of the piperidinyl group and the phenylsulfonyl moiety suggests that these compounds may exhibit a certain degree of lipophilicity, which could influence their biological activity and solubility. The heterocyclic cores, such as the pyrazole and oxadiazole rings, are known to contribute to the stability and potential bioactivity of the molecules. The N-Boc protection used in the first study indicates a strategy to protect the amine functionality during the synthetic process, which can be removed under specific conditions to yield the free amine . The anti-bacterial study mentioned in the second paper suggests that these compounds have been evaluated for biological activity, indicating their potential use in therapeutic applications .

科学研究应用

构效关系

研究探索了吡唑衍生物的构效关系,包括与 N-[2-(2-甲基苯基)-5-氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-4-哌啶-1-基磺酰基苯甲酰胺 相似的化合物。这些研究旨在了解化学结构的修饰如何影响它们在受体位点的结合和活性,特别是对大麻素受体。此类研究对于开发具有特定药理学特征的化合物至关重要,可能作为研究受体功能的工具或作为治疗开发的先导 (Lan 等人,1999 年)。

抗癌特性

一些研究集中于合成和评估相关化合物的抗癌活性。例如,对 α、β-不饱和酮及其稠合吡啶的研究(与所讨论化合物具有结构基序)显示出广泛的抗肿瘤活性。此类化合物已针对其对各种癌细胞系的有效性进行了测试,表明在癌症治疗中具有潜在的效用 (El-Subbagh 等人,2000 年)。

抗菌和抗病毒活性

N-[2-(2-甲基苯基)-5-氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-4-哌啶-1-基磺酰基苯甲酰胺 在结构上相关的化合物已合成并筛选其抗菌和抗病毒活性。该领域的研究旨在识别能够抑制致病微生物或病毒生长的新型药剂,这可能导致为传染病开发新的治疗方案 (Khalid 等人,2016 年)。

酶抑制

对具有类似化学框架的化合物的酶抑制特性的研究揭示了潜在的治疗应用。例如,对吡唑啉衍生物作为新型抗胆碱酯酶剂的研究强调了此类化合物在通过调节对神经元功能至关重要的酶活性来治疗神经退行性疾病中的相关性 (Altıntop,2020 年)。

光物理特性

还对相关化合物的な物理特性进行了研究,这可能对其在成像或作为光动力治疗剂中的应用产生影响。了解这些化合物的紫外和荧光特性可以为其在医学诊断或治疗方式中的潜在应用提供信息 (Kumar 等人,2013 年)。

属性

IUPAC Name |

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S2/c1-17-7-3-4-8-22(17)28-23(20-15-33(30)16-21(20)26-28)25-24(29)18-9-11-19(12-10-18)34(31,32)27-13-5-2-6-14-27/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHFHAFWSKZALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)

![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)

![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)